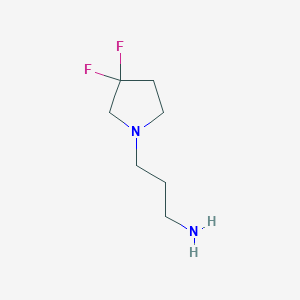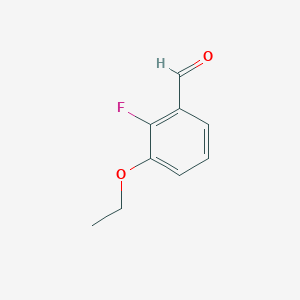![molecular formula C14H17ClFN3O B1396987 3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332528-86-5](/img/structure/B1396987.png)
3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Descripción general
Descripción
The compound “3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and methodologies. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of a fluorophenoxy group and a pyrazolo[4,3-c]pyridine ring indicates that this compound may have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring and the fluorophenoxy group. The pyridine ring is a common feature in many bioactive molecules and can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorophenoxy group and a pyrazolo[4,3-c]pyridine ring suggests that this compound may have unique properties .Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
The molecular structures of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been studied, showing various conformations and hydrogen bonding patterns. These compounds, including similar structures to the specified compound, exhibit different molecular conformations and are linked through hydrogen bonds in different dimensions. This research highlights the structural aspects crucial in scientific studies involving these compounds (Sagar et al., 2017).
Corrosion Inhibition
Pyrazolopyridine derivatives, similar to the specified compound, have been investigated for their potential as corrosion inhibitors. Studies on these derivatives reveal their effectiveness in protecting metals like mild steel in corrosive environments, such as hydrochloric acid, highlighting their applicability in materials science and engineering (Dandia et al., 2013).
Structural Transformation in Solution
Research on the stability and transformation of pyrazolo[4,3-c]pyridine derivatives in different mediums, such as crystal and solution, has been conducted. These studies provide insights into the behavior of these compounds under various conditions, which is crucial for their application in chemical synthesis and pharmaceutical research (Gubaidullin et al., 2014).
Applications in Electronics and Optics
Pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated for their potential in electronic and optical devices. The study of these compounds includes thermal stability, polycrystalline structures, and their application in devices like photovoltaic cells and diodes, indicating their relevance in the field of materials science and electronics (El-Menyawy et al., 2019).
Domino Reactions in Organic Synthesis
The behavior of pyrazolopyridine derivatives in domino reactions has been explored, providing valuable information for synthetic organic chemistry. These studies demonstrate the potential of such compounds in creating complex molecular structures, useful in developing pharmaceuticals and other organic compounds (Lipson et al., 2015).
Tautomerism and Structural Analysis
Research on the tautomeric structures of pyrazolo[4,3-c]pyridine derivatives offers insights into their chemical behavior and stability. Such studies are important for understanding the reactivity and potential applications of these compounds in various scientific fields (Buzykin et al., 2014).
Anticancer Applications
Some studies have explored the potential anticancer properties of pyrazolo[4,3-c]pyridine derivatives. These compounds have been investigated for their ability to inhibit specific enzymes, indicating their potential in developing new cancer treatments (Razmienė et al., 2021).
Chemical Synthesis and Characterization
The synthesis and structural characterization of pyrazolo[4,3-c]pyridine derivatives form a significant area of research. These studies contribute to the development of new synthetic methods and the understanding of the molecular structures of these compounds (Nechayev et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.ClH/c1-18-14-6-7-16-8-12(14)13(17-18)9-19-11-4-2-10(15)3-5-11;/h2-5,16H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLOJSXSCBQUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)COC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


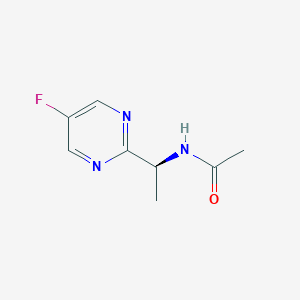
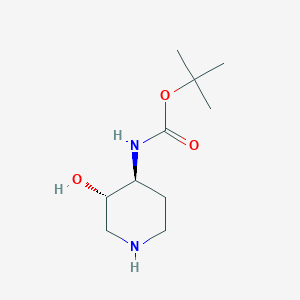


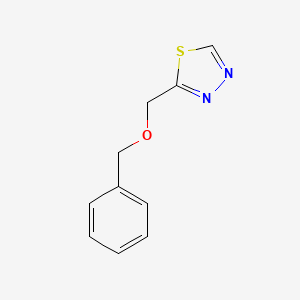
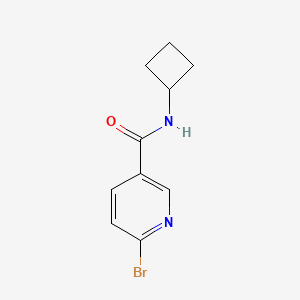
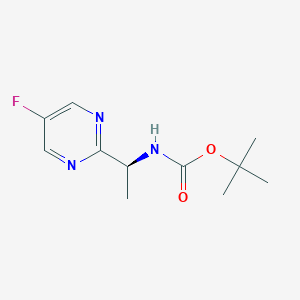
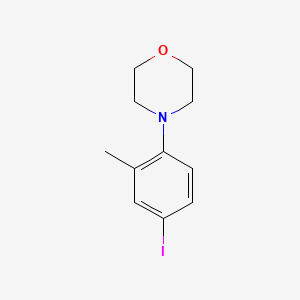

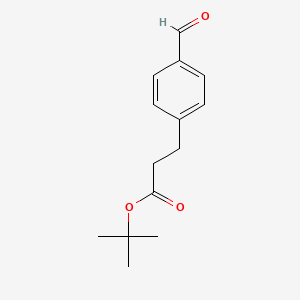
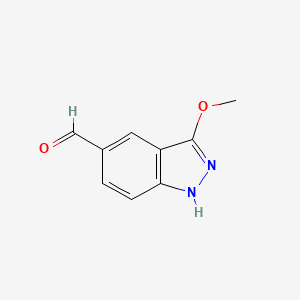
![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)
